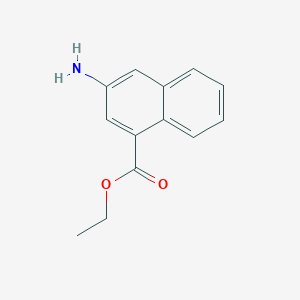

Ethyl 3-aminonaphthalene-1-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

ethyl 3-aminonaphthalene-1-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)12-8-10(14)7-9-5-3-4-6-11(9)12/h3-8H,2,14H2,1H3 |

InChI Key |

UWGUZZSJFJMODL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC2=CC=CC=C21)N |

Origin of Product |

United States |

Synthesis and Properties of Ethyl 3 Aminonaphthalene 1 Carboxylate

The synthesis of Ethyl 3-aminonaphthalene-1-carboxylate can be approached through several established organic chemistry methodologies. A common strategy involves the functionalization of a pre-existing naphthalene (B1677914) core. One plausible route begins with the nitration of a suitable naphthalene-1-carboxylate derivative, followed by the reduction of the nitro group to an amino group. The esterification of the corresponding carboxylic acid with ethanol provides the final product.

Illustrative Synthetic Pathway:

| Step | Reactant | Reagent(s) | Product |

| 1 | Naphthalene-1-carboxylic acid | Nitrating agent (e.g., HNO₃/H₂SO₄) | 3-Nitronaphthalene-1-carboxylic acid |

| 2 | 3-Nitronaphthalene-1-carboxylic acid | Reducing agent (e.g., SnCl₂/HCl) | 3-Aminonaphthalene-1-carboxylic acid |

| 3 | 3-Aminonaphthalene-1-carboxylic acid | Ethanol, Acid catalyst | This compound |

Note: This table presents a generalized synthetic route. Specific reaction conditions may vary.

The physical and chemical properties of this compound are dictated by its molecular structure. The presence of the aromatic naphthalene core suggests that the compound is a solid at room temperature with a relatively high melting point. The amino group imparts basic properties, while the ethyl carboxylate group can be hydrolyzed under acidic or basic conditions.

Expected Physicochemical Properties:

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in common organic solvents |

| Spectroscopic Features | Characteristic UV-Vis absorption and fluorescence due to the naphthalene chromophore. IR peaks for N-H, C=O, and aromatic C-H bonds. ¹H and ¹³C NMR signals corresponding to the aromatic and ethyl groups. |

Note: The data in this table are illustrative and based on the general properties of similar aromatic compounds, as specific experimental data for this compound is not widely available.

Conclusion

Traditional and Established Synthetic Pathways

Traditional synthetic routes to aminonaphthalene derivatives often rely on robust, time-tested reactions. These methods include multi-component reactions that build the core structure in a single step and sequential approaches involving the formation of a carboxylic acid precursor followed by esterification.

Multi-Component Coupling Reactions for Aminonaphthalene Derivatives

Multi-component reactions (MCRs) are highly valued for their efficiency, as they allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach minimizes waste and reduces the time required for purification of intermediate compounds.

While not a direct synthesis of this compound, a notable three-component reaction catalyzed by 4-(Dimethylamino)pyridine (DMAP) illustrates a powerful method for creating related aminonaphthalene heterocyclic structures. researchgate.netacgpubs.orgresearchgate.net This reaction typically involves the condensation of an aromatic aldehyde, an active methylene (B1212753) compound like malononitrile (B47326) (a relative of cyanoacetates), and a phenol (B47542) derivative, such as 1-naphthol (B170400). acgpubs.org

The reaction mechanism proceeds through an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile, catalyzed by DMAP. This is followed by a Michael addition of the naphthol to the electron-deficient alkene intermediate. The final step is an intramolecular cyclization that yields a substituted 2-amino-2-chromene, a class of compounds incorporating an aminonaphthalene-related framework. acgpubs.org The efficiency of DMAP as a catalyst in these syntheses, often performed under microwave irradiation and solvent-free conditions, leads to high yields and short reaction times. acgpubs.org

Below is a table summarizing representative examples of this type of reaction.

| Aromatic Aldehyde | Active Methylene Compound | Phenol/Naphthol | Catalyst | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|---|---|

| Benzaldehyde | Malononitrile | 1-Naphthol | DMAP (10 mol%) | Microwave, Solvent-free | 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile | 95% |

| 4-Chlorobenzaldehyde | Malononitrile | 1-Naphthol | DMAP (10 mol%) | Microwave, Solvent-free | 2-Amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile | 96% |

| 4-Methoxybenzaldehyde | Malononitrile | 1-Naphthol | DMAP (10 mol%) | Microwave, Solvent-free | 2-Amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile | 92% |

Esterification Protocols from Carboxylic Acid Precursors

A more conventional and highly versatile route to this compound involves the synthesis of the corresponding carboxylic acid, 3-aminonaphthalene-1-carboxylic acid, followed by its esterification. The Fischer-Speier esterification is the most common method employed for this transformation. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgathabascau.cachemguide.co.uk

This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol (in this case, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process. To drive it towards the formation of the ester, an excess of the alcohol is typically used, and/or the water formed as a byproduct is removed from the reaction mixture. libretexts.orgathabascau.ca

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.commasterorganicchemistry.com

A particularly elegant and efficient method combines the reduction of a nitro group and esterification in a single step, utilizing stannous chloride (SnCl₂). This has been effectively demonstrated in the synthesis of ethyl 3-(3-aminophenyl)propanoate, a structural analogue of the target compound. scispace.com

| Starting Material | Reagent/Catalyst | Solvent/Reactant | Key Transformations | Product |

|---|---|---|---|---|

| 3-(3-Nitrophenyl)propanoic acid | Stannous chloride (SnCl₂) | Ethanol | 1. Reduction of nitro group 2. Esterification of carboxylic acid | Ethyl 3-(3-aminophenyl)propanoate |

Advanced and Novel Synthetic Approaches

Modern synthetic chemistry seeks to develop more direct and sustainable methods for constructing molecular frameworks. Catalytic strategies that activate typically unreactive C-H bonds or employ novel reaction conditions are at the forefront of this research.

Catalytic Strategies in Aminonaphthalene and Analogue Synthesis

Recent advances have focused on the direct introduction of amino groups onto the naphthalene core using catalytic methods, which can offer higher atom economy and milder reaction conditions compared to traditional multi-step sequences.

One innovative approach is the direct, one-step catalytic amination of naphthalene to produce naphthylamine. researchgate.netscispace.comrsc.org Research has shown that vanadium catalysts, such as V₂O₅ supported on HZSM-5 zeolite, can effectively catalyze the amination of naphthalene using hydroxylamine (B1172632) in an acidic medium. researchgate.net This method provides a high yield of naphthylamine under relatively mild conditions and is superior to traditional nitration-reduction routes. researchgate.netrsc.org

Another advanced strategy is the regioselective C-H amination of pre-functionalized naphthylamines. For instance, a silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives has been developed. dntb.gov.uamdpi.com This reaction utilizes a directing group (picolinamide) to guide the amination to the C4 position with high selectivity, using azodicarboxylates as the nitrogen source. The reaction proceeds smoothly at room temperature without the need for an external oxidant. dntb.gov.ua

Furthermore, established reactions like the Bucherer reaction, which converts naphthols to naphthylamines, have been modernized. The use of microwave irradiation significantly accelerates the reaction, reducing reaction times from many hours to as little as 30 minutes and providing good to excellent yields of various aminonaphthalene derivatives. researchgate.net

| Synthetic Strategy | Substrate | Catalyst/Reagent | Key Features | Product Type |

|---|---|---|---|---|

| Direct Catalytic Amination | Naphthalene | V₂O₅/HZSM-5 | One-step, high yield, avoids nitration/reduction | Naphthylamine |

| Directed C-H Amination | 1-Naphthylamine derivatives | Silver(I) salt | High regioselectivity (C4 position), room temperature | 4-Aminated-1-naphthylamine derivatives |

| Microwave-Assisted Bucherer Reaction | β-Naphthol | Dimethylammonium sulfite | Drastically reduced reaction time (30 min) | N,N-dimethyl-2-naphthylamine |

Copper(II) Chloride and Irradiation-Assisted Synthesis of Ethyl 3-aminonaphthalene-2-carboxylate

Copper(II)-mediated reactions are a notable method for the oxidative coupling of aminonaphthalenes. Research has shown that the oxidative coupling of 2-aminonaphthalene homologues using a Cu(II) mediator can lead to different products depending on the specific structure of the starting material. researchgate.net For instance, while 2-aminonaphthalenes can undergo clean dimerization to form 1,1'-binaphthyls, higher homologues such as 2-aminoanthracene (B165279) may yield a mixture of the expected bianthryl derivative and a carbazole. researchgate.net In some cases, preferential oxidation on the nitrogen atom can lead to the formation of azo compounds. researchgate.net

The application of irradiation, particularly UV light, in conjunction with copper complexes has been explored for photocatalytic processes. For example, a novel binuclear Cu(II) carboxylate complex has been synthesized and used to create a polyether sulfone membrane. This membrane demonstrated photocatalytic efficiency in the degradation of methylene blue dye under UV irradiation, a process facilitated by the presence of H₂O₂. rsc.org While not a direct synthesis of the title compound, this illustrates the principle of combining copper catalysis with irradiation to drive chemical transformations.

Rhodium-Catalyzed Cycloaddition Reactions Enabling Spirocyclization

Rhodium-catalyzed reactions represent a powerful tool for constructing complex molecular architectures, including the naphthalene framework and spirocyclic systems. An efficient protocol for synthesizing larger condensed arenes involves the use of a [CpRhI₂]n catalyst with Cu(OAc)₂ as an oxidant, proceeding through an undirected double C–H functionalization of aromatic hydrocarbons with internal alkynes. researchgate.net

Furthermore, Rh(III)-catalyzed [3+2] spirocyclization of 2H-imidazoles with 1,3-diynes has been developed as an effective strategy to synthesize spiro-[imidazole-indene] derivatives with high chemoselectivity and regioselectivity. acs.org This highlights the versatility of rhodium catalysis in creating complex, fused, and spirocyclic ring systems that are of significant interest in medicinal chemistry.

Continuous-Flow Microreactor Synthesis Techniques for Aminonaphthalene Intermediates

Continuous-flow microreactors offer significant advantages over traditional batch methods for the synthesis of aminonaphthalene intermediates, including enhanced safety, faster reaction times, and improved yields. researchgate.net A multi-step synthesis of a key aminonaphthalene derivative, a precursor for novel anticancer agents, has been successfully adapted from batch mode to a microreactor system. researchgate.netumich.eduumich.edu This transition demonstrated that transformations in the microreactor often yield similar or superior results with an empirical acceleration factor of 3-10. researchgate.net

The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors allows for optimization that is difficult to achieve in batch processing. researchgate.net For instance, in the synthesis of one intermediate, the use of n-BuLi in a microreactor at 40°C yielded 70% of the desired product in just 24 minutes, compared to 57% after 36 hours at room temperature in batch mode. umich.edu Similarly, a Wittig-Horner olefination step using NaOEt in the microreactor achieved an 89% yield with a residence time of 47 minutes. umich.edu These examples underscore the efficiency and control afforded by continuous-flow technology in producing valuable chemical intermediates. researchgate.netumich.edu

Table 1: Comparison of Batch vs. Microreactor (MR) Synthesis for an Aminonaphthalene Intermediate

| Step / Product | Reagents | Batch Mode Yield (Time, Temp) | Microreactor Yield (Time, Temp) |

|---|---|---|---|

| Intermediate 9 | n-BuLi | 57% (36 h, rt) | 70% (24 min, 40°C) |

| Intermediate 5 | NaOEt | Not specified | 89% (47 min, 25°C) |

| Acylation | Ac₂O, NEt₃ | 86-96% | 100% (residence time not specified, 130°C) |

Data sourced from Tietze & Liu, 2008. researchgate.netumich.edu

Reductive Cyclization and Hydrogenation Routes to Naphthalene Ester Analogues

The Haworth synthesis is a classic method for preparing naphthalene and its derivatives, which involves a sequence of Friedel-Crafts acylation, Clemmensen reduction, and cyclization. quora.com The process typically begins with the acylation of an aromatic compound like benzene (B151609) with succinic anhydride (B1165640) to form a keto-acid. This is followed by a reduction of the ketone, commonly using a Clemmensen (Zn(Hg), HCl) or Wolff-Kishner reduction, to yield a phenylbutanoic acid. quora.com An intramolecular Friedel-Crafts reaction, often promoted by strong acid, then forms a new six-membered ring, creating a tetralone intermediate. A subsequent reduction and dehydrogenation (aromatization) step, often using a catalyst like selenium or palladium, yields the final naphthalene scaffold. quora.com

Another relevant strategy is the Stork reductive cyclization, which has been studied for steroidal acetylenic ketones using naphthalene anion radicals in aprotic media. acs.org This method demonstrates the use of reducing agents derived from naphthalene to induce cyclization, forming new ring structures.

Anionic Ring Annulations in Substituted Naphthalene Synthesis

Anionic ring annulation provides a powerful and regioselective route to highly substituted naphthalenes. These methods often involve the construction of the naphthalene core by forming two new carbon-carbon bonds in a single step. acs.org Palladium-catalyzed carboannulation of internal alkynes is one such method that accommodates a wide variety of functional groups and produces excellent yields. acs.org

Transition metal-mediated annulation is another key strategy. For instance, palladium-catalyzed cocyclization of diyne esters with arynes has been used to construct the naphthalene ring in the synthesis of arylnaphthalene lignan (B3055560) lactones. frontiersin.org This process is believed to proceed through a palladacycle intermediate that reacts with benzyne (B1209423) to form the final product. frontiersin.org Other approaches, such as those using iron catalysis, offer complementary methods using inexpensive catalysts under non-forcing conditions to achieve cyclization with high site selectivity. digitellinc.com These annulation strategies are crucial for developing efficient and regioselective syntheses of polysubstituted naphthalene derivatives. nih.govnih.govresearchgate.net

Nucleophilic Substitution Strategies for Naphthalene Quinone Derivatives

Naphthalene quinones, particularly 1,4-naphthoquinone, are versatile precursors for a wide range of derivatives synthesized via nucleophilic substitution reactions. researchgate.net The electrophilic nature of the quinone ring allows it to react with various nucleophiles, including amines and thiols, to produce novel S-, N-, and N,S-substituted derivatives. researchgate.netresearchgate.net The cytotoxicity of many naphthoquinone derivatives is often attributed to their ability to generate reactive oxygen species and their electrophilicity, which allows them to react with biological nucleophiles like proteins and DNA. nih.gov

In a typical synthesis, a starting material such as 2,5,8-tribromonaphthalene-1,4-dione can be reacted with various amines. researchgate.net The introduction of an electron-donating group via nucleophilic substitution alters the electronic properties and spectroscopic signals of the molecule. This strategy has been employed to create libraries of compounds for biological screening, leading to the identification of potential anticancer leads. brieflands.com

Table 2: Examples of Nucleophilic Substitution Products from Naphthoquinones

| Starting Material | Nucleophile | Product Class |

|---|---|---|

| 1,4-Naphthoquinone | Various Amines & Thiols | S-, N-, S,S-, N,S-substituted 1,4-naphthoquinones |

| 2,5,8-Tribromonaphthoquinone | Amines | 2-Amino-5,8-dibromonaphthoquinones |

| 2-Hydroxy-1,4-naphthoquinone | Aryl Amines, Benzaldehydes | Benzoacridine-5,6-dione derivatives |

Data sourced from various studies on naphthoquinone chemistry. researchgate.netresearchgate.netbrieflands.com

Theoretical and Computational Chemistry Studies of Ethyl 3 Aminonaphthalene 1 Carboxylate

Quantum Chemical Methods

Quantum chemical methods are foundational to modern computational chemistry, using the principles of quantum mechanics to model molecular properties. These methods can be broadly categorized into Density Functional Theory (DFT) and wave-function-based ab initio methods.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density, rather than the more complex many-electron wave function. This approach offers a favorable balance between accuracy and computational cost, making it ideal for studying medium to large-sized organic molecules.

For Ethyl 3-aminonaphthalene-1-carboxylate, DFT calculations would typically begin with geometric optimization . This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-31G(d,p) or larger are commonly employed to accurately predict bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a range of electronic properties can be calculated to describe the molecule's behavior. These properties are crucial for understanding its reactivity and intermolecular interactions. A vibrational frequency analysis is also performed to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared spectrum.

Furthermore, DFT is a powerful tool for exploring chemical reactions by locating transition states . A transition state is the highest energy point along a reaction pathway. By calculating the structure and energy of a transition state, chemists can determine the activation energy of a reaction, providing critical insights into its kinetics and mechanism. For instance, DFT could be used to model the transition states involved in electrophilic substitution on the naphthalene (B1677914) ring or reactions involving the amino or ester groups.

Table 1: Example Electronic Properties Calculable via DFT for this compound Note: Specific values are not available in published literature and are for illustrative purposes only.

| Property | Description | Typical Calculated Value |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized state. | N/A |

| Dipole Moment | A measure of the overall polarity of the molecule. | N/A |

| Mulliken Atomic Charges | The partial charge distribution on each atom in the molecule. | N/A |

| Polarizability | The ability of the electron cloud to be distorted by an external electric field. | N/A |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) fall into this category.

These methods are generally more computationally demanding than DFT but can offer higher accuracy, especially for energetic analysis . They are often used as a benchmark to validate the results obtained from DFT or other less expensive methods. For this compound, ab initio calculations could provide highly accurate values for ionization potential, electron affinity, and reaction energies. Due to their computational cost, these higher-level calculations are often performed on simplified model systems or for single-point energy calculations on geometries optimized with DFT.

Molecular Dynamics Simulations for Reactive Properties and Conformational Analysis

While quantum chemical methods typically focus on static, single-molecule systems at zero Kelvin, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations would be invaluable for conformational analysis . The ethyl ester group has rotational freedom, and MD simulations can explore the different accessible conformations (rotamers) and their relative populations at a given temperature. This is crucial for understanding how the molecule's shape influences its ability to interact with other molecules, such as solvent molecules or the active site of an enzyme.

MD simulations also shed light on reactive properties by modeling the molecule's dynamic behavior in a realistic environment (e.g., in a solvent like water or ethanol). By simulating the interactions and movements of the molecule, researchers can understand how solvent affects its structure and reactivity, providing a more complete picture than gas-phase quantum calculations alone.

Analysis of Electronic Structure and Reactivity

To rationalize the chemical behavior of a molecule, computational chemists analyze its electronic structure in detail. Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses are two of the most common and insightful approaches.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis Note: Specific values for the target compound are not available in published literature and are for illustrative purposes only.

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity, kinetic stability, and optical properties. |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and atomic orbitals. This provides a chemically meaningful description of bonding and electronic structure that aligns with Lewis structures.

For this compound, NBO analysis would be used to:

Quantify Charge Distribution: Provide a more robust calculation of atomic charges than other methods.

Analyze Hybridization: Determine the hybridization of atomic orbitals that form the chemical bonds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution within a molecule and predict its reactivity. nih.gov The MEP surface is color-coded to represent different electrostatic potential values: regions of negative potential (electron-rich, susceptible to electrophilic attack) are typically colored red or yellow, while regions of positive potential (electron-poor, susceptible to nucleophilic attack) are colored blue.

For this compound:

Negative Potential Regions : The most electron-rich areas are expected around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group. These sites represent the most likely points for electrophilic attack or hydrogen bonding. The negative charge of carboxylate groups has a significant effect on their appearance in ESP maps. nih.gov

Positive Potential Regions : Electron-deficient regions would be located around the hydrogen atoms of the amino group and the aromatic protons. These areas are susceptible to nucleophilic attack.

MEP analysis serves as a valuable predictor for understanding intermolecular interactions and the electronic behavior of the molecule in chemical reactions. rsc.org

Computational Design and Prediction in Synthetic Chemistry

Computational chemistry offers powerful tools for designing synthetic routes and predicting the outcomes of reactions involving this compound.

Reaction Mechanism Studies : Density Functional Theory (DFT) calculations can be employed to model reaction pathways. researchgate.netresearchgate.net By calculating the energies of reactants, transition states, and products, chemists can determine the most energetically favorable reaction mechanism. This can be used to optimize reaction conditions (like temperature and catalyst choice) for the synthesis of derivatives from this compound.

Predicting Reactivity : Computational methods can quantify the reactivity of different sites on the molecule. For instance, by analyzing frontier molecular orbitals (HOMO and LUMO), researchers can identify the sites most likely to participate in nucleophilic or electrophilic reactions. researchgate.net This aids in predicting how the molecule will behave when treated with various reagents.

Design of Novel Molecules : Computational approaches, such as docking algorithms, can be used to design new molecules based on the this compound scaffold. nih.gov By modeling how derivatives might bind to a biological target like an enzyme or receptor, scientists can rationally design and prioritize the synthesis of new compounds with desired biological activities. nih.gov

Advanced Functionalization Strategies and Derivatization of Ethyl 3 Aminonaphthalene 1 Carboxylate

C-H Functionalization of the Naphthalene (B1677914) Core

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of aromatic compounds, avoiding the need for pre-functionalized starting materials. In the case of ethyl 3-aminonaphthalene-1-carboxylate, the regioselectivity of C-H activation is governed by the directing effects of the existing amino and carboxylate substituents.

Regioselective Functionalization Patterns

The amino group is a strong activating group and an ortho-, para- director in electrophilic aromatic substitution, while the ethyl carboxylate group is a deactivating group and a meta- director. In the context of transition-metal-catalyzed C-H activation, the amino group can also act as a directing group, guiding the catalyst to specific C-H bonds. The interplay of these electronic and directing effects can be exploited to achieve various regioselective functionalization patterns.

For this compound, the following positions are of interest for functionalization:

C2 and C4: These positions are ortho to the amino group, making them electronically activated and potential sites for directed C-H functionalization.

C5 and C7: These positions are para and ortho to the amino group respectively on the adjacent ring, and could be targets for functionalization.

C8: This is the peri position relative to the C1-carboxylate group, a site known for unique reactivity in naphthalene chemistry.

While specific studies on this compound are limited, research on related naphthylamine and naphthalene carboxylate derivatives provides valuable insights into potential regioselective C-H functionalizations. For instance, palladium-catalyzed C-H arylation of 1-naphthylamine (B1663977) derivatives often proceeds at the C8 (peri) position, directed by a suitable protecting group on the amine. Rhodium(III)-catalyzed reactions have shown selectivity for either peri or ortho C-H functionalization of naphthylcarbamates depending on the catalyst system.

Table 1: Potential Regioselective C-H Functionalization Reactions of this compound Derivatives

| Substitution Pattern | Reagents and Conditions (Hypothetical) | Potential Product |

|---|---|---|

| 2-Arylation | Pd(OAc)₂, Ligand, Ar-X, Base | Ethyl 3-amino-2-arylnaphthalene-1-carboxylate |

| 4-Amination | Ag(I) catalyst, Azodicarboxylate, Directing Group | Ethyl 3,4-diaminonaphthalene-1-carboxylate derivative |

Symmetrical and Unsymmetrical Bisfunctionalization Approaches

Building upon regioselective monofunctionalization, the introduction of two functional groups onto the naphthalene core can lead to symmetrical or unsymmetrical derivatives. Symmetrical bisfunctionalization would involve the reaction at two equivalent positions, for instance, a double ortho-functionalization at C2 and a position on the second ring if the directing group allows.

Unsymmetrical bisfunctionalization presents a greater synthetic challenge, often requiring a stepwise approach with different directing groups or exploiting the differential reactivity of the C-H bonds. For example, an initial C-H functionalization could be performed at one position, followed by modification of the directing group to enable a second, different functionalization at another site. While no specific examples for this compound are documented, the principles of sequential C-H activation established for other aromatic systems could be applied.

Functionalization at the Amino Group

The primary amino group in this compound is a key site for a variety of chemical transformations, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

N-Alkylation and N-Acylation Strategies

N-Alkylation: The amino group can be readily alkylated using alkyl halides or other electrophilic alkylating agents in the presence of a base. The reaction can proceed to give mono- and/or di-alkylated products depending on the stoichiometry of the reactants and the reaction conditions. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation.

N-Acylation: Acylation of the amino group to form amides is a fundamental transformation. This is typically achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. These acylated derivatives can exhibit significantly different chemical and physical properties compared to the parent amine.

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| N-Methylation | Methyl iodide, K₂CO₃ | Ethyl 3-(methylamino)naphthalene-1-carboxylate |

| N-Acetylation | Acetic anhydride (B1165640), Pyridine (B92270) | Ethyl 3-acetamidonaphthalene-1-carboxylate |

Formation of Imines and Related Derivatives

The primary amino group of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the removal of water. The resulting imines are versatile intermediates that can be further functionalized, for example, through reduction to secondary amines or by participating in cycloaddition reactions.

Modifications at the Carboxylate Moiety

The ethyl carboxylate group offers another handle for the derivatization of the molecule. Key transformations include hydrolysis to the corresponding carboxylic acid, conversion to amides, and reduction to an alcohol.

Hydrolysis: The ester can be hydrolyzed to the corresponding 3-aminonaphthalene-1-carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is an irreversible process that goes to completion, yielding the carboxylate salt which can be subsequently acidified to obtain the free carboxylic acid.

Amide Formation: The ester can be converted directly to an amide via aminolysis, which typically requires harsh conditions. A more common approach is to first hydrolyze the ester to the carboxylic acid, which can then be coupled with a primary or secondary amine using standard peptide coupling reagents to form the desired amide.

Reduction: The ester group can be reduced to a primary alcohol, (3-aminonaphthalen-1-yl)methanol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation provides access to a new class of derivatives with a hydroxymethyl group at the C1 position.

Table 3: Key Transformations of the Carboxylate Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrolysis | NaOH, H₂O/EtOH, then H₃O⁺ | 3-Aminonaphthalene-1-carboxylic acid |

| Amide Formation (via acid) | 1. NaOH, H₂O/EtOH, then H₃O⁺2. R₂NH, Coupling agent | N,N-Dialkyl-3-aminonaphthalene-1-carboxamide |

Hydrolysis to Carboxylic Acids

Base-Catalyzed Hydrolysis (Saponification):

Alkaline hydrolysis, or saponification, is a widely employed method for the cleavage of esters. The reaction typically involves heating the ester in the presence of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent system, often a mixture of water and an alcohol to ensure solubility. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is generally irreversible as the resulting carboxylate anion is resonance-stabilized and resistant to nucleophilic attack by the alcohol byproduct. dalalinstitute.comlibretexts.org

The kinetics of alkaline hydrolysis of various substituted ethyl naphthoates have been studied, providing insights into the electronic and steric effects of substituents on the naphthalene ring. canterbury.ac.nzcanterbury.ac.nzrsc.orgrsc.org These studies indicate that the rate of hydrolysis is influenced by the nature and position of the substituents. For this compound, the electron-donating nature of the amino group at the 3-position is expected to slightly decrease the electrophilicity of the carbonyl carbon, thereby influencing the reaction rate compared to unsubstituted or electron-withdrawn substituted naphthoates.

Table 1: General Conditions for Base-Catalyzed Hydrolysis of Naphthoate Esters

| Base | Solvent System | Temperature (°C) | Reaction Time (h) | General Observations |

| NaOH | Ethanol-Water | 50-80 | 2-6 | Irreversible reaction, formation of the sodium salt of the carboxylic acid. |

| KOH | Methanol-Water | 50-80 | 2-6 | Similar to NaOH, yields the potassium salt. |

| LiOH | THF-Water | 25-60 | 4-12 | Often used for more sensitive substrates at lower temperatures. |

Acid-Catalyzed Hydrolysis:

Acid-catalyzed hydrolysis represents the reverse of Fischer esterification. libretexts.orgyoutube.com The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.comyoutube.com Unlike basic hydrolysis, this reaction is reversible and an equilibrium is established. To drive the reaction to completion, a large excess of water is typically used. libretexts.org

Amidation and Other Carboxylic Acid Coupling Reactions

Once hydrolyzed to 3-aminonaphthalene-1-carboxylic acid, the resulting carboxylic acid functionality can be readily converted into a wide range of amide derivatives. Amide bond formation is a cornerstone of organic and medicinal chemistry. nih.govresearchgate.net These reactions typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.

A variety of coupling reagents have been developed to promote efficient amide bond formation while minimizing side reactions and racemization (in the case of chiral substrates). nih.govresearchgate.net Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. nih.govresearchgate.netnih.gov

The general procedure involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive activated intermediate. This intermediate is then treated with the desired amine to form the corresponding amide. The choice of coupling reagent and reaction conditions can be tailored based on the specific amine and carboxylic acid being coupled. For instance, the amidation of electron-deficient anilines with carboxylic acids can be effectively achieved using EDC and 4-(dimethylamino)pyridine (DMAP) with a catalytic amount of HOBt. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Typical Solvent | Key Features |

| DCC | HOBt | Dichloromethane (DCM), Tetrahydrofuran (THF) | Forms a dicyclohexylurea (DCU) byproduct that is often insoluble. nih.govlibretexts.org |

| EDC | HOBt, HOAt | DCM, Dimethylformamide (DMF) | Water-soluble carbodiimide, byproduct is also water-soluble, facilitating purification. nih.gov |

| HATU | DIPEA | DMF, N-Methyl-2-pyrrolidone (NMP) | Highly efficient uronium-based coupling agent, particularly for sterically hindered amino acids. |

| PyBOP | DIPEA | DMF, DCM | Phosphonium-based reagent, effective for a wide range of amide couplings. |

The synthesis of peptide derivatives of 3-aminonaphthalene-1-carboxylic acid can be achieved using standard peptide coupling protocols. For example, coupling with an amino acid ester would involve the activation of the naphthalene carboxylic acid with a reagent like DCC/HOBt, followed by the addition of the amino acid ester. nih.govresearchgate.net

Development of Photolabile Protecting Groups Based on Aminonaphthalenes

Photolabile protecting groups (PPGs), also known as photocages, are chemical moieties that can be removed from a substrate upon irradiation with light, typically in the UV or visible region. researchgate.netacs.orgnih.govsnnu.edu.cn This light-triggered deprotection allows for precise spatial and temporal control over the release of a bioactive molecule or a reactive functional group, making PPGs invaluable tools in chemical biology, pharmacology, and materials science.

Aminonaphthalene derivatives have emerged as promising scaffolds for the development of new photolabile protecting groups. acs.orgnih.govsnnu.edu.cn Their extended aromatic system allows for the tuning of their photophysical properties, such as their absorption wavelength and quantum yield of cleavage. The position and nature of the amino group on the naphthalene ring play a crucial role in the efficiency of the photocleavage process. researchgate.net

Recent research has explored 3-substituted 2-aminonaphthalene systems as photocages for carboxylic acids and alcohols. acs.orgnih.gov The mechanism of photoelimination of carboxylates from these systems is believed to occur from the singlet excited state via a homolytic cleavage, generating a radical pair. Subsequent electron transfer leads to the formation of an aminonaphthalene carbocation and the release of the carboxylate. acs.orgnih.gov Studies have shown that these aminonaphthalene-based photocages can be efficiently cleaved with near-visible light, which is advantageous for biological applications as it minimizes photodamage to cells and tissues. acs.orgnih.gov

While direct studies on this compound as a photolabile protecting group are not extensively reported, the foundational research on related aminonaphthalene structures provides a strong basis for its potential in this area. The chromophore of this compound could be modified, for instance, by introducing a photolabile linker at the amino group or by functionalizing the naphthalene ring to enhance its photochemical properties. The inherent fluorescence of the naphthylamine core could also be exploited for developing fluorescent photocages, allowing for simultaneous tracking and release of the caged molecule. ekb.eg

Table 3: Key Properties of Aminonaphthalene-Based Photocages

| Property | Description | Significance |

| Absorption Wavelength | Typically in the near-visible region ( > 350 nm). snnu.edu.cn | Reduces potential for photodamage in biological systems compared to UV-absorbing photocages. |

| Quantum Yield of Release | A measure of the efficiency of the photocleavage reaction. | Higher quantum yields lead to more efficient release of the caged molecule with lower light doses. |

| Photochemical Byproducts | The molecules remaining after the photocleavage reaction. | Ideally, these byproducts should be non-toxic and not interfere with the biological system under study. |

| Chemical Stability | The stability of the caged compound in the absence of light. | Essential for preventing premature release of the active molecule. |

The development of photolabile protecting groups based on the aminonaphthalene scaffold is an active area of research, with ongoing efforts to optimize their photochemical properties and expand their applications in various scientific disciplines. researchgate.netacs.orgnih.govsnnu.edu.cn

Applications of Ethyl 3 Aminonaphthalene 1 Carboxylate and Its Derivatives in Organic Synthesis

As Building Blocks for Complex Heterocyclic Systems

The dual functionality of ethyl 3-aminonaphthalene-1-carboxylate makes it an ideal precursor for the synthesis of complex heterocyclic systems. The amino group can act as a nucleophile or participate in condensation reactions, while the ester group and the aromatic naphthalene (B1677914) ring can be involved in various cyclization strategies.

Synthesis of Quinoline (B57606) and Benzoquinoline Derivatives

The synthesis of quinoline and its fused analogues, such as benzoquinolines, is of significant interest due to their prevalence in pharmaceuticals, natural products, and functional materials. The Friedländer annulation is a classic and powerful method for constructing quinoline rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgresearchgate.net

This compound is a suitable precursor for producing benzo[f]quinoline (B1222042) derivatives. While the parent molecule requires conversion of the ester to a carbonyl group at the adjacent C-2 position to directly participate as the "amino-ketone" component, its structural motif is central to this chemistry. For instance, the condensation of 2-naphthylamine derivatives bearing a formyl group with dicarbonyl compounds like ethyl acetoacetate or acetylacetone, under base-catalyzed conditions, readily yields the corresponding benzo[f]quinoline systems. researchgate.net This highlights the potential of this compound as a foundational scaffold that can be readily modified for use in established quinoline syntheses. researchgate.netmdpi.com

Table 1: Common Methods for Quinoline Synthesis Applicable to Naphthylamine Derivatives

| Synthesis Method | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Friedländer Synthesis | 2-Aminoaryl ketone/aldehyde + α-Methylene carbonyl compound | Acid or Base | Substituted Quinolines |

| Combes Synthesis | Arylamine + β-Diketone | Acid | Substituted Quinolines |

| Doebner-von Miller | Arylamine + α,β-Unsaturated carbonyl compound | Acid | Substituted Quinolines |

| Skraup Synthesis | Arylamine + Glycerol, Oxidizing Agent | Sulfuric Acid | Quinolines |

Formation of Chromene and Benzochromene Structures

Benzochromene scaffolds are important structural motifs found in a variety of biologically active compounds and functional dyes. A highly efficient method for their synthesis is through one-pot, multi-component reactions (MCRs). These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step. lew.ro

Derivatives of this compound are key products in such syntheses. For example, the three-component reaction of a naphthol (like 2-naphthol), an aromatic aldehyde, and a compound with an active methylene (B1212753) group (such as ethyl 2-cyanoacetate or malononitrile) yields highly functionalized benzo[f]chromene structures. lew.ronih.gov A typical procedure involves heating the reactants in the presence of a basic catalyst like piperidine or an ionic liquid. lew.ronih.gov The resulting products, such as ethyl 3-amino-1-aryl-1H-benzo[f]chromene-2-carboxylates, incorporate the core aminonaphthalene carboxylate structure and are formed in good to excellent yields. nih.gov This strategy showcases the role of aminonaphthalene derivatives in building complex oxygen-containing heterocyclic systems.

Construction of Fused Polycyclic Architectures

Beyond benzoquinolines and benzochromenes, derivatives originating from the aminonaphthalene scaffold can be used to construct more elaborate fused polycyclic architectures. One powerful strategy involves the [3+2] dipolar cycloaddition reaction of ylides generated from N-alkylated benzo[f]quinolinium salts. nih.govnih.gov

This two-step process begins with the quaternization of a benzo[f]quinoline (which can be synthesized from naphthylamine precursors) with a reactive halide. nih.govmdpi.com The resulting salt is then treated with a base to generate a benzo[f]quinolinium ylide in situ. This reactive dipole can then undergo a cycloaddition reaction with various dipolarophiles, such as dimethyl acetylenedicarboxylate (DMAD), to yield complex, fused pyrrolo[1,2-a]benzo[f]quinoline derivatives. nih.gov This methodology demonstrates how the initial benzoquinoline ring system, accessible from aminonaphthalene precursors, serves as a platform for further elaboration into intricate, multi-ring heterocyclic frameworks.

As Reagents in Cross-Coupling and Annulation Reactions

The functional groups of this compound—the primary amine and the ester—serve as versatile handles for modern cross-coupling reactions. These reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds.

The amino group on the naphthalene ring is a suitable nucleophile for transition metal-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination. Conversely, the aromatic C-H bonds on the naphthalene ring could be functionalized through directed C-H activation chemistry.

Furthermore, the carboxylic acid derivative itself opens pathways to novel transformations. Decarboxylative cross-coupling has emerged as a powerful strategy where carboxylic acids are used as alternatives to organohalides. nih.gov In these reactions, the carboxylic acid is coupled with a partner, extruding carbon dioxide in the process. Similarly, aromatic esters can undergo decarbonylative coupling, where the entire C(O)OAr group is replaced, offering another route to functionalize the naphthalene core. nih.gov These advanced coupling methods provide a means to utilize both the amine and carboxylate functionalities as points for molecular diversification. umich.eduepfl.ch

Role in the Synthesis of Libraries of Organic Compounds

Combinatorial chemistry aims to rapidly generate large numbers of structurally related compounds, known as libraries, for high-throughput screening in drug discovery and materials science. nih.govscilit.com this compound is an excellent scaffold for building such libraries due to its two distinct and orthogonally reactive functional groups.

The synthesis of a compound library can be envisioned in a stepwise fashion. First, the primary amino group can be acylated with a diverse set of carboxylic acids (R¹-COOH) to form a collection of amides. Subsequently, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines (R²-NH₂) to form a second set of amides. This two-dimensional approach allows for the creation of a large matrix of unique compounds from a smaller set of starting materials, where each final molecule possesses a unique combination of R¹ and R² side chains. This parallel synthesis approach is highly amenable to solution-phase or solid-phase techniques for rapid library generation. mdpi.com

Table 2: Hypothetical Combinatorial Library Synthesis from this compound

| Step | Reaction | Reagent Library | Intermediate/Product |

|---|---|---|---|

| 1 | Acylation of Amine | Library of Carboxylic Acids (R¹-COOH) | N-Acylated aminonaphthalene ester |

| 2 | Ester Hydrolysis | Base (e.g., LiOH) | N-Acylated aminonaphthalene carboxylic acid |

| 3 | Amide Coupling | Library of Amines (R²-NH₂) | Final library of diverse N,N'-disubstituted derivatives |

Use in the Preparation of Advanced Materials

The photophysical and electronic properties of the naphthalene ring system make its derivatives attractive candidates for advanced materials, particularly in the field of organic electronics. Organic light-emitting diodes (OLEDs) are devices that rely on organic molecules for light emission, and their performance is highly dependent on the molecular structure of the materials used in their various layers (e.g., emissive, charge transport). ossila.comias.ac.in

Aromatic amines and molecules with extended π-conjugation are cornerstone components of OLED materials. researchgate.net this compound possesses several key features for this application: an electron-rich naphthalene core for charge transport, an electron-donating amino group, and an electron-withdrawing carboxylate group. This donor-acceptor character can lead to materials with desirable intramolecular charge transfer (ICT) properties, which are crucial for tuning emission colors and improving device efficiency. dntb.gov.ua Furthermore, chromene derivatives, which can be synthesized from aminonaphthalene precursors, have been incorporated into photochromic iridium(III) complexes used to modulate the emission color of OLEDs from green to yellow. nih.gov This demonstrates that this compound is a promising building block for designing novel emitters and host materials for next-generation displays and solid-state lighting.

Spectroscopic Probes and Fluorescent Materials

Naphthalene derivatives are well-known for their unique photophysical and chemical properties, which make them excellent candidates for the development of fluorescent probes. iipseries.org These compounds possess a rigid planar structure and a large π-electron conjugated system, which contribute to high quantum yields and excellent photostability. iipseries.org The amino and carboxylate groups on this compound can be readily modified to tune the molecule's fluorescent properties, such as its absorption and emission wavelengths, and to introduce specific functionalities for sensing applications.

The fluorescence of naphthalene derivatives is often sensitive to the local environment, a property known as solvatochromism. This sensitivity allows them to be used as probes to study the polarity and viscosity of microenvironments in various systems, including biological ones. For instance, derivatives of 3-amino-1,8-naphthalimide, a related class of compounds, exhibit emission colors that can be visually distinguished under UV light, with colors ranging from blue to red depending on the substitution pattern and the solvent. um.edu.mt

Research Findings:

Studies on various naphthalene derivatives have demonstrated their potential as fluorescent probes. For example, a series of 3-amino-1,8-naphthalimide derivatives have been synthesized and their optical properties investigated. um.edu.mt These studies revealed that increasing the ethyl substitution on the amino group leads to a shift in the absorption and emission bands to longer wavelengths. um.edu.mt While specific data for this compound is not extensively available, the general principles observed in these related compounds provide a strong indication of its potential in this area.

Table 1: Photophysical Properties of Selected 3-Amino-1,8-naphthalimide Derivatives in Methanol

| Compound | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |

| 1 (N-methyl-3-amino-1,8-naphthalimide) | 412 | 530 | 5450 | 0.25 |

| 2 (N-ethyl-3-amino-1,8-naphthalimide) | 414 | 535 | 5480 | 0.22 |

| 3 (N-ethyl-3-(ethylamino)-1,8-naphthalimide) | 440 | 605 | 6080 | 0.03 |

| 4 (N-ethyl-3-(diethylamino)-1,8-naphthalimide) | 450 | 630 | 6100 | 0.02 |

| Data sourced from studies on 3-amino-1,8-naphthalimide derivatives, which are structurally related to the subject compound. um.edu.mt |

Dyes and Pigments

The structural characteristics of this compound make it a valuable precursor in the synthesis of azo dyes. Azo dyes represent the largest and most diverse class of synthetic organic dyes used in a wide range of industries, including textiles, plastics, and printing. nih.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, such as the amino group on this compound, followed by coupling with an electron-rich coupling component. nih.govajol.info

The naphthalene ring system in the resulting dye molecule contributes to the color and fastness properties of the dye. The specific shade and intensity of the color can be fine-tuned by modifying the substituents on both the diazo component (derived from this compound) and the coupling component. The ester group in the parent molecule can also influence the solubility and application properties of the final dye.

Research Findings:

Research on azo dyes derived from various aromatic amines, including naphthalene derivatives, has shown that the structural features of the amine precursor significantly impact the properties of the resulting dyes. For example, monoazo dyes derived from substituted arylamines have been synthesized and their spectroscopic and fastness properties evaluated. ajol.info These studies demonstrate that the nature and position of substituents on the aromatic ring influence the absorption spectra and the performance of the dyes on different fabrics. ajol.info While direct studies on dyes synthesized from this compound are limited in the available literature, the established principles of azo dye chemistry suggest its potential for producing a range of colors with good fastness properties.

Table 2: Fastness Properties of Monoazo Dyes Derived from Substituted Arylamines on Cotton Fabric

| Dye | Light Fastness | Wash Fastness | Rubbing Fastness (Dry) | Rubbing Fastness (Wet) |

| Dye 1 (from 2-bromoaniline) | 4 | 4-5 | 4 | 3-4 |

| Dye 2 (from 3-chloroaniline) | 4 | 4 | 4 | 3 |

| Dye 3 (from 3-nitroaniline) | 4-5 | 5 | 4-5 | 4 |

| This table presents data for monoazo dyes derived from various substituted anilines to illustrate the typical fastness properties of such dyes. Specific data for dyes from this compound is not available. ajol.info |

Polymerization Photoinitiators

Naphthalene derivatives have been investigated as photoinitiators for free radical polymerization, a process that uses light to initiate the polymerization of monomers. Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that can initiate a polymerization reaction. nih.gov The efficiency of a photoinitiator is determined by its ability to absorb light at the wavelength of the light source and to efficiently generate initiating radicals. nih.gov

The extended aromatic system of the naphthalene core in this compound allows it to absorb UV or visible light. The amino and ester functional groups can be modified to enhance its photoinitiating properties. For instance, derivatives can be designed to have improved light absorption characteristics or to participate more efficiently in the generation of radicals. Naphthalimide-based dyes, for example, have been successfully used as high-performance photoinitiating systems for radical photopolymerization under visible light.

Research Findings:

Studies on naphthalimide-based dyes have shown their high efficiency as photoinitiators in two- and three-component systems for the polymerization of acrylate and methacrylate monomers. These systems demonstrate high final reactive function conversions and high polymerization rates. The performance of these photoinitiators is influenced by the substituents on the naphthalimide structure. While specific data for this compound as a photoinitiator is not readily found, the performance of related naphthalene derivatives suggests its potential in this application.

Table 3: Performance of Naphthalimide-Based Dyes as Photoinitiators for Acrylate Polymerization

| Photoinitiating System | Monomer Conversion (%) |

| Napht-1 / Iodonium salt | 55 |

| Napht-2 / Iodonium salt | 60 |

| Napht-3 / Iodonium salt | 65 |

| Napht-4 / Iodonium salt | 70 |

| Data is for various naphthalimide-based dyes in a two-component photoinitiating system, demonstrating the potential of naphthalene derivatives in this application. |

Future Research Directions and Unexplored Potential

Development of Sustainable and Greener Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govresearchgate.net Future research on Ethyl 3-aminonaphthalene-1-carboxylate should prioritize the development of synthetic protocols that align with these principles.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or the use of toxic reagents and solvents. A significant future direction lies in exploring alternative, sustainable strategies. orientjchem.org This includes the application of microwave-assisted synthesis, which can accelerate reaction rates and often leads to higher yields with reduced energy consumption. mdpi.com Another promising avenue is the use of ultrasound-assisted processes or mechanosynthesis, which can promote reactions in the absence of bulk solvents. nih.gov The replacement of conventional volatile organic solvents with greener alternatives such as water, ethanol, or ionic liquids is a critical goal. researchgate.netacademie-sciences.fr

Furthermore, the development of one-pot, multicomponent reactions (MCRs) represents a highly attractive strategy. researchgate.netorientjchem.org MCRs enhance efficiency by combining multiple synthetic steps into a single operation, thereby reducing waste, time, and resource consumption. academie-sciences.fr Investigating MCRs for the construction of the aminonaphthalene backbone could lead to more atom-economical and streamlined syntheses. The use of biodegradable and reusable catalysts, such as tannic acid or thiamine (B1217682) hydrochloride, in these processes would further enhance their environmental credentials. orientjchem.orgacademie-sciences.fr

Table 1: Potential Green Chemistry Approaches for Synthesis

| Green Methodology | Potential Advantage | Relevant Concepts |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, energy efficiency. mdpi.com | Rapid heating, localized superheating. |

| Use of Green Solvents | Reduced environmental pollution and health hazards. academie-sciences.fr | Employing water, ethanol, or biodegradable ionic liquids. nih.gov |

| One-Pot/Multicomponent Reactions | Increased efficiency, reduced waste and purification steps. researchgate.net | Combining multiple reaction steps without isolating intermediates. orientjchem.org |

| Biodegradable Catalysts | Lower toxicity and environmental persistence. orientjchem.org | Utilizing naturally derived or biocompatible catalysts like thiamine hydrochloride. academie-sciences.fr |

Rational Design of Catalysts for Enhanced Selectivity and Efficiency

Catalysis is fundamental to efficient chemical synthesis. A key area for future research is the rational design of novel catalysts to improve the selectivity and efficiency of reactions producing or modifying this compound. While traditional methods may not be catalytic, modern approaches focus on transition metal or organocatalytic systems.

For the synthesis of the core aminonaphthalene structure, research could focus on direct amination strategies. For instance, developing catalysts for the direct amination of naphthalene (B1677914) precursors could offer a more atom-economical route than traditional multi-step sequences involving nitration and reduction. researchgate.net Vanadium-based catalysts, for example, have shown promise in the direct amination of naphthalene to naphthylamine and could be adapted for carboxylate-substituted analogues. researchgate.net

Moreover, the presence of functional groups on the molecule opens the door for asymmetric catalysis. The design of chiral catalysts, such as those based on chiral phosphoric acids or transition metal complexes with chiral ligands, could enable the enantioselective synthesis of derivatives. researchgate.net This is particularly relevant if the scaffold is to be used in applications where chirality is crucial. The goal would be to develop systems that offer high functional group tolerance, excellent enantioselectivities, and the ability to be easily recovered and reused. researchgate.net

Table 2: Catalyst Design Strategies and Goals

| Catalyst Type | Target Reaction | Desired Outcome |

|---|---|---|

| Transition Metal Catalysts (e.g., V, Cu, Rh) | Direct C-H amination of naphthalene precursors. researchgate.net | High regioselectivity, improved atom economy, avoidance of nitration/reduction steps. |

| Chiral Brønsted Acids | Asymmetric hydroarylation or related reactions. researchgate.net | High enantioselectivity for producing chiral derivatives. |

| Organocatalysts | Asymmetric functionalization of the amino or ester group. | Metal-free synthesis, mild reaction conditions. researchgate.net |

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new, more efficient ones. Future research should leverage a combination of advanced experimental techniques and computational chemistry to elucidate the intricate pathways involved in the synthesis and functionalization of this compound.

In-situ spectroscopic methods, such as real-time Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy, can provide valuable data on the formation and consumption of intermediates during a reaction. This experimental evidence is crucial for validating proposed mechanistic cycles. For example, in catalytic amination reactions, such techniques could help identify the active aminating species and key intermediates. researchgate.net

Complementing these experimental studies, computational modeling using Density Functional Theory (DFT) and other high-level electronic structure theories can offer profound insights into reaction pathways. researchgate.net Computational studies can be used to:

Calculate the activation energies of competing reaction pathways (e.g., concerted vs. stepwise mechanisms). researchgate.net

Model the structures of transition states and intermediates.

Understand the role of the catalyst and solvent in the reaction. researchgate.net

Predict the origins of stereoselectivity in asymmetric transformations. researchgate.net

By integrating experimental observations with theoretical calculations, a comprehensive picture of the reaction mechanism can be constructed. This synergistic approach will facilitate the rational optimization of reaction conditions and the de novo design of more effective catalysts and synthetic routes.

Exploration of Novel Functionalization Pathways and Reactivity Patterns

Beyond improving its synthesis, a significant area of future research involves exploring the untapped reactivity of this compound to create novel, high-value derivatives. The molecule possesses multiple reactive sites—the aromatic ring, the primary amino group, and the ethyl ester—each offering opportunities for diverse chemical modifications.

Future studies could investigate novel C-H functionalization reactions on the naphthalene core to introduce new substituents without the need for pre-functionalized starting materials. The amino group is a versatile handle for a wide range of transformations, including N-arylation, N-alkylation, and the formation of amides or sulfonamides, which could be used to tune the electronic and steric properties of the molecule.

Furthermore, the unique electronic properties of the aminonaphthalene scaffold could be exploited in photochemistry. Research into photocatalytic reactions, such as energy-transfer or electron-transfer processes, could unlock unprecedented reactivity patterns. researchgate.net For instance, the generation of N-centered radicals from the amino group could enable novel C-N bond-forming reactions or ipso-addition to arenes. researchgate.net The development of derivatives that can act as "photocages" for other molecules is another intriguing possibility, with potential applications in controlled-release systems. researchgate.net The reactivity of the ester group, while more conventional, can also be explored for derivatization, such as conversion to amides, carboxylic acids, or other functional groups.

Q & A

Q. Q1. What are the validated synthetic routes for Ethyl 3-aminonaphthalene-1-carboxylate, and how can purity be optimized?

Methodological Answer: this compound is typically synthesized via alkylation of 3-aminonaphthalene-1-carboxylic acid using ethyl chloroformate or ethyl iodide in the presence of a base (e.g., NaH or K₂CO₃). Key steps include:

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation ().

- Purification : Recrystallization from aqueous ethanol yields high-purity crystals (≥98% by NMR) .

- Common Contaminants : Residual solvents (e.g., DMF) or unreacted starting materials. Mitigate via repeated washing with cold ether.

Q. Q2. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR : Confirm regiochemistry via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., amine protons at δ 5.2–5.8 ppm; ester carbonyl at ~170 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (ACN:H₂O, 70:30) to assess purity .

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]<sup>+</sup> at m/z 246.1 .

Q. Q3. What solubility and stability considerations are critical for handling this compound?

Methodological Answer:

- Solubility : Highly soluble in DMSO, DMF, and THF; sparingly soluble in water (<0.1 mg/mL at 25°C). Prepare stock solutions in DMSO for biological assays .

- Stability : Degrades under prolonged UV light or acidic conditions. Store at –20°C in amber vials under inert gas .

Advanced Research Questions

Q. Q4. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Crystallization : Slow evaporation of ethanol/water mixtures yields diffraction-quality crystals .

- Refinement : Use SHELXL for structure solution (e.g., anisotropic displacement parameters, hydrogen bonding networks) .

- Case Study : In a 2024 study, crystallography confirmed the staggered conformation of the ethyl group, critical for steric interactions in enzyme binding .

Q. Q5. How do researchers reconcile contradictory data on the biological activity of this compound?

Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Dose-Response Reproducibility : Validate IC₅₀ values across ≥3 independent assays (e.g., kinase inhibition studies) .

- Analytical Cross-Check : Compare HPLC purity (>95%) with bioactivity outliers .

- Computational Modeling : MD simulations to predict binding modes (e.g., naphthalene ring π-π stacking vs. ester group hydrophobicity) .

Q. Q6. What computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) .

- Reactivity Indices : Fukui functions identify nucleophilic sites (amine group) and electrophilic sites (ester carbonyl) .

- Case Study : Predicted regioselectivity in Pd-catalyzed cross-coupling matched experimental yields (78% vs. 82% calculated) .

Safety and Compliance

Q. Q7. What safety protocols are recommended for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.